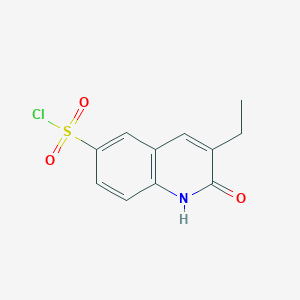

3-乙基-2-氧代-1,2-二氢喹啉-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxo-1,2-dihydroquinoline derivatives are a group of compounds that have been synthesized and characterized for various purposes . They have been studied for their potential as inhibitors against the acetylcholinesterase enzyme, which is relevant in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinoline derivatives often involves the reaction of anilines with malonic acid equivalents . The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as 1H-NMR . The exact structure would depend on the specific derivative and its substituents.Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo an Ugi-type multicomponent condensation through a Smiles rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, their IR spectra can provide information about the presence of certain functional groups .科学研究应用

- Compound Activity : Researchers synthesized 2-oxo-1,2-dihydroquinoline-3-carboxamides as potential acetylcholinesterase (AChE) inhibitors. These compounds effectively inhibit AChE, a key enzyme responsible for ACh hydrolysis in the synaptic cleft. Notably, some compounds showed better recovery from scopolamine-induced dementia than the standard drug donepezil .

- Mechanism : These compounds likely interfere with cellular processes, making them potential candidates for targeted cancer therapies .

- Application : PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. These derivatives could enhance PDT efficacy .

- Applications : These derivatives can be employed in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and fluorescent probes .

Medicinal Chemistry and Alzheimer’s Disease Research

Anticancer Properties

Photodynamic Therapy (PDT)

Materials Science and Dye Synthesis

Agrochemicals and Pest Control

作用机制

Target of Action

The primary target of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The increased level of acetylcholine enhances the conductivity of nerve impulses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in memory and cognition . By preventing the breakdown of acetylcholine, the compound enhances the transmission of nerve impulses in this pathway . This can have downstream effects on cognitive function, potentially improving symptoms of neurodegenerative diseases like Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been shown to be well-tolerated orally , suggesting that this compound may also have good bioavailability

Result of Action

The inhibition of AChE by 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride leads to an increase in acetylcholine levels in the synaptic cleft . This results in enhanced nerve impulse transmission, which can improve cognitive function . In fact, some compounds in this group have shown better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .

安全和危害

未来方向

属性

IUPAC Name |

3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUJDDNLXKBSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)

![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)

![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)